4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,6aR)- 4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,6aR)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16817958
InChI: InChI=1S/C28H25IO4/c1-27(2)32-25-22(23(29)24(30)26(25)33-27)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,25-26H,18H2,1-2H3
SMILES:
Molecular Formula: C28H25IO4
Molecular Weight: 552.4 g/mol

4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,6aR)-

CAS No.:

Cat. No.: VC16817958

Molecular Formula: C28H25IO4

Molecular Weight: 552.4 g/mol

* For research use only. Not for human or veterinary use.

4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,6aR)- -

Specification

Molecular Formula C28H25IO4
Molecular Weight 552.4 g/mol
IUPAC Name 5-iodo-2,2-dimethyl-6-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
Standard InChI InChI=1S/C28H25IO4/c1-27(2)32-25-22(23(29)24(30)26(25)33-27)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,25-26H,18H2,1-2H3
Standard InChI Key BONIOTPJXWUMKN-UHFFFAOYSA-N
Canonical SMILES CC1(OC2C(O1)C(=O)C(=C2COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)I)C

Introduction

Structural Overview and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, (3aR,6aR)-3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-4H-cyclopenta[d] dioxol-4-one, delineates its stereospecific bicyclic structure. The core consists of a cyclopentane ring fused to a dioxolane moiety, with substituents including an iodine atom at position 5, two methyl groups at position 2, and a triphenylmethoxy-methyl group at position 6. The (3aR,6aR) configuration indicates the relative stereochemistry of the bridgehead carbons, critical for its three-dimensional reactivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₈H₂₅IO₄
Molecular Weight552.40 g/mol
CAS Number805245-39-0
IUPAC Name(3aR,6aR)-3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-4H-cyclopenta[d] dioxol-4-one

Stereochemical Considerations

The (3aR,6aR) configuration imposes constraints on the molecule’s conformational flexibility, influencing its interaction with chiral environments in biological systems or asymmetric synthetic pathways. The dioxolane ring’s puckered geometry further stabilizes the structure through intramolecular hydrogen bonding and steric effects from the methyl groups .

Synthetic Pathways and Methodologies

Cyclopenta-Dioxolane Ring Formation

The synthesis begins with the cyclization of a linear precursor, typically a diol or diketone, under acidic or thermal conditions. For example, cyclocondensation of a 1,3-diol with a ketone precursor in the presence of a Lewis acid like BF₃·OEt₂ facilitates dioxolane ring closure.

Iodination Strategies

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Profiles

  • Oxidation: Treatment with mild oxidizing agents like pyridinium chlorochromate (PCC) selectively oxidizes the dioxolane ring’s carbonyl group, while stronger agents (e.g., KMnO₄) may degrade the bicyclic framework.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or hydride donors (NaBH₄) reduce the ketone to a secondary alcohol, modulating the compound’s polarity and biological activity .

Nucleophilic Substitution at the Iodine Center

The iodine atom serves as a leaving group in SN2 reactions, enabling substitution with nucleophiles such as amines, thiols, or alkoxides. For instance, reaction with sodium methoxide replaces iodine with a methoxy group, altering the compound’s electronic profile.

Stability of the Triphenylmethoxy Group

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Signals for the methyl groups (δ 1.2–1.4 ppm), dioxolane protons (δ 4.5–5.0 ppm), and aromatic protons from the triphenylmethoxy group (δ 7.2–7.5 ppm) are diagnostic.

  • ¹³C NMR: The carbonyl carbon resonates at δ 170–175 ppm, while the iodinated carbon appears downfield (δ 80–85 ppm) due to the iodine atom’s electronegativity.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 552.40017 (C₂₈H₂₅IO₄⁺), with fragment ions corresponding to loss of the triphenylmethoxy group (m/z 325.1) and sequential cleavage of the dioxolane ring.

Applications in Research and Industrial Contexts

Materials Science

The compound’s rigid bicyclic structure and iodine substituent make it a candidate for liquid crystal displays (LCDs) or organic semiconductors. Its polarizable iodine atom enhances intermolecular interactions, potentially improving charge-carrier mobility in thin-film devices.

Synthetic Intermediates

As a protected diol derivative, the compound serves as a precursor in the synthesis of polyketides and macrolides. The triphenylmethoxy group acts as a temporary protecting group, removable under mild acidic conditions without disturbing sensitive functional groups.

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